molecular formula C14H10N2O4 B7725301 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

Cat. No.: B7725301
M. Wt: 270.24 g/mol
InChI Key: APHJUBHNFUYGHT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one (CAS: 16063-05-1) is a benzoxazine derivative characterized by a benzoxazinone core substituted with a 4-nitrophenyl group at the 2-position. Its molecular formula is C₁₄H₈N₂O₄ (MW: 268.22 g/mol) .

Properties

IUPAC Name

2-(4-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13-11-3-1-2-4-12(11)20-14(15-13)9-5-7-10(8-6-9)16(18)19/h1-8,14H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHJUBHNFUYGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Scope and Limitations

The protocol tolerates diverse oxime substrates, including aryl, heteroaryl, and aliphatic variants. For example:

  • Electron-deficient oximes (e.g., 4-nitrobenzaldehyde oxime) achieve moderate yields (58–76%).

  • Sterically hindered substrates (e.g., naphthalene-2-carbaldehyde oxime) exhibit reduced reactivity, necessitating extended reaction times.

Table 1: Representative Yields from Visible-Light Catalysis

Oxime SubstrateProductYield (%)Melting Point (°C)
4-Nitrobenzaldehyde oxime2-(4-Nitrophenyl)-3-ol derivative76139–141
Cinnamaldehyde oximeStyryl-substituted benzoxazine68Oil (no mp)

Classical Cyclization of Anthranilic Acid Derivatives

Acyl Chloride-Mediated Cyclization

A conventional route to benzoxazinones involves reacting anthranilic acid derivatives with arenoyl chlorides in pyridine. For 2-(4-nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one, 4-nitrobenzoyl chloride reacts with anthranilic acid at 0–6°C, followed by neutralization with sodium bicarbonate. This one-pot procedure eliminates HCl, driving cyclization to form the oxazinone core.

Optimization Insights

  • Solvent Choice : Pyridine acts as both solvent and base, neutralizing HCl and preventing side reactions.

  • Temperature Control : Maintaining 0–6°C during acyl chloride addition minimizes undesired polymerization.

Structural Characterization

The target compound exhibits a melting point of 227–228°C (ethanol recrystallization). NMR data corroborate the fused benzoxazinone structure:

  • ¹H NMR (DMSO-d₆) : Aromatic protons resonate at δ 8.15–8.21 (m, 3H), with the nitro group’s deshielding effect evident at δ 7.91–7.71.

  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 167.2, consistent with oxazinone derivatives.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

ParameterVisible-Light MethodAcyl Chloride Method
Reaction Time12 hours3 hours
Yield58–76%89% (for analogous compounds)
Catalyst CostHigh (PC-1 photocatalyst)Low (pyridine, TsOH)
Functional Group ToleranceBroad (electron-withdrawing/-donating)Limited by acyl chloride stability

Challenges in Nitro-Substituted Benzoxazinone Synthesis

Regioselectivity and Byproduct Formation

The electron-withdrawing nitro group impedes nucleophilic attack during cyclization, often necessitating excess acyl chloride (1.2–1.5 equiv) to drive reactions to completion. Competing side reactions include:

  • N-Acylation Without Cyclization : Mitigated by slow addition of acyl chloride at low temperatures.

  • Oxazinone Ring Opening : Observed under acidic or prolonged heating conditions.

Purification and Stability

Column chromatography (PE/EtOAc = 10:1) effectively isolates the target compound. However, the nitro group’s polarity complicates crystallization, requiring ethanol or acetonitrile for optimal recrystallization .

Chemical Reactions Analysis

Oxidation Reactions

The nitrophenyl group undergoes controlled oxidation under specific conditions. In one study, iodine-mediated oxidation facilitated the formation of α-imino-alkyl iodide intermediates, enabling subsequent cyclization to generate benzo oxazine derivatives . For example:

SubstrateOxidantBaseSolventProduct Yield (%)
Primary amine derivativeI₂Et₃NCH₂Cl₂89%
α-Branched amineNISK₂CO₃DMF62%

Mechanistic studies suggest oxidation initiates via enamine formation, followed by electrophilic iodine attack to stabilize intermediates .

Reduction Reactions

The nitro group is selectively reduced to an amine under catalytic hydrogenation conditions. For instance:

SubstrateCatalystPressureProductYield (%)
2-(4-Nitrophenyl)benzoxazinePd/C1 atm H₂2-(4-Aminophenyl)benzoxazine78%

This reaction retains the benzoxazine ring, enabling further functionalization for medicinal chemistry applications .

Nucleophilic Substitution

The benzoxazine scaffold undergoes substitution at the C4 position. A visible-light-catalyzed [4+2]-annulation with 2-hydroxybenzyl alcohols produces diverse 1,3-benzoxazine derivatives :

Aldehyde Oxime DerivativeLight SourceCatalystProduct Yield (%)
4-Nitrobenzaldehyde oxime450 nm LEDRu(bpy)₃²⁺71%
2-Naphthaldehyde oxime450 nm LEDRu(bpy)₃²⁺68%

Key intermediates include hemiaminal species, confirmed by NMR studies .

Ring-Opening and Annulation

Trifluoromethanesulfonic acid (TfOH) catalyzes annulation with aldimines, forming polycyclic benzoxazines :

Aldimine SubstituentCatalystTemp (°C)Product Yield (%)Byproduct (%)
4-OMe-C₆H₄TfOH4094% <2%
4-F-C₆H₄TfOH4075% 18%

Electron-donating groups (e.g., -OMe) improve selectivity by reducing aldol byproduct formation .

Photochemical Reactions

Under visible light, the compound participates in formal [4+2]-cycloadditions. A representative example:

ReactantConditionsProduct StructureYield (%)
2-Hydroxybenzyl alcoholRu(bpy)₃²⁺, 24 hSpiro[benzooxazine-cyclohexane]70%

This method achieves excellent diastereoselectivity (>20:1 dr) through radical-mediated pathways .

Comparative Reactivity

The nitrophenyl group directs reactivity compared to other benzoxazines:

CompoundReduction Rate (k, s⁻¹)Oxidation Potential (V vs SCE)
2-(4-Nitrophenyl)benzoxazine3.2 × 10⁻³ +1.45
2-Phenylbenzoxazine1.8 × 10⁻³ +1.12

Electron-withdrawing nitro groups enhance oxidative stability but slow reduction kinetics .

Scientific Research Applications

Overview

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is an organic compound belonging to the benzoxazine family. Its unique structure, characterized by a nitrophenyl group attached to a benzoxazine ring, makes it a valuable compound in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry, supported by relevant case studies and data.

Chemistry

  • Building Block for Heterocycles : The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for further modifications that can lead to new chemical entities with desirable properties.
  • Catalytic Reactions : It can be utilized in catalytic processes due to its ability to undergo diverse chemical transformations.

Biology

  • Biological Activity : Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. The nitrophenyl group is believed to play a crucial role in these activities by interacting with biological targets.
  • Enzyme Inhibition : Studies have shown that benzoxazine derivatives can inhibit enzymes such as serine proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders. This inhibition can be crucial for developing therapeutic agents.

Medicine

  • Pharmaceutical Intermediate : Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate. Its structural features may allow it to serve as a precursor for drugs targeting specific biological pathways.
  • Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating diseases linked to enzyme dysfunction.

Industry

  • Advanced Materials : Due to its thermal stability and mechanical properties, 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is used in developing advanced materials such as polymers and resins. These materials are increasingly important in various industrial applications.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one exhibit significant cytotoxic effects against cancer cell lines, indicating potential for further drug development .
Study 2Enzyme InhibitionInvestigated the inhibition of human leukocyte elastase by benzoxazine derivatives; results showed effective inhibition with implications for treating inflammatory diseases.
Study 3Material ScienceExplored the use of this compound in polymer synthesis; findings revealed enhanced thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoxazinones

NSC777205 and NSC777207
  • Structure : 3-(4-Chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione derivatives.
  • Key Differences : Chloro and fluoro substituents instead of nitro.
  • Properties :
    • Satisfy Lipinski’s rules for drug-likeness.
    • High blood-brain barrier (BBB) permeability, with NSC777205 showing 2-fold higher BBB permeation than NSC777207 .
    • Predicted low acute toxicity in rats.
  • Applications : Studied for pro-oncogenic c-Met/EGFR inhibition.
Fluorinated Benzoxazines (Compounds 54 and 55)
  • Structure: 2-Fluoro and 2,2-difluoro derivatives of benzoxazinone.
  • Key Differences : Fluorine substituents enhance metabolic stability and lipophilicity.
  • Properties :
    • Compound 54 (2-fluoro) showed PDE4B inhibition with a dose-dependent cAMP increase .
    • Fluorine’s electronegativity improves target binding via H-bond interactions.
6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl Acetic Acid (CAS: 26494-58-6)
  • Structure: Chloro-substituted benzoxazinone with an acetic acid side chain.
  • Key Differences : Chloro substituent and carboxylate group enhance polarity.
  • Properties: Molecular weight: 241.63 g/mol. Potential applications in medicinal chemistry due to carboxylic acid functionality .

Heterocyclic Analogs with Nitro Substituents

Quinazolinone Derivatives (e.g., Compound 4h)
  • Structure : 3-(4-(5-(3-Nitrophenyl)-4,5-dihydroisoxazolyl)-phenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one.
  • Key Differences: Quinazolinone core with nitro groups.
  • Properties: Superior antibacterial activity against Gram-positive and Gram-negative strains, comparable to ampicillin .
PDE4B Inhibitors (Compound 44)
  • Structure: Benzoxazinone coupled with an indole moiety.
  • Key Differences : Indole substituent vs. nitro group.
  • Properties :
    • 5-fold increase in cAMP levels over control at 30 µM .
    • Nitro-substituted analogs may exhibit altered binding kinetics due to electronic effects.

Physicochemical and Pharmacokinetic Comparisons

Compound Substituent(s) Molecular Weight (g/mol) LogP (Predicted) BBB Permeability Key Biological Activity
2-(4-Nitrophenyl)-benzoxazinone 4-Nitro 268.22 ~2.1* Not reported Antimicrobial (inferred)
NSC777205 4-Chloro-2-fluoro 349.73 2.8 High c-Met/EGFR inhibition
Compound 54 (2-fluoro) 2-Fluoro 425.16 3.0 Moderate PDE4B inhibition
Quinazolinone 4h Dual nitro groups ~450† ~3.5* Low Broad-spectrum antimicrobial

*Estimated based on structural analogs.

Key Observations :

  • Halogen Substituents : Improve lipophilicity and BBB penetration (e.g., NSC777205).
  • Fluorine : Balances metabolic stability and target affinity, as seen in PDE4B inhibitors.

Biological Activity

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a member of the benzoxazine family, characterized by its unique structure that includes a nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The biological activity of this compound can be attributed to its ability to interact with various biological targets, leading to effects such as enzyme inhibition and modulation of biochemical pathways.

The synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the reaction of 4-nitroaniline with salicylaldehyde under mild conditions. This method allows for the formation of the desired benzoxazine compound with optimized yields and purity. The compound exhibits various chemical reactivities, including oxidation and reduction reactions, which can further influence its biological properties.

The mechanism of action for 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves interactions at the molecular level. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with various biological molecules. These interactions can lead to modulation of key biochemical pathways, particularly those involving proteases and other enzymes .

1. Enzyme Inhibition

Research has shown that benzoxazine derivatives exhibit significant enzyme inhibitory activities. For instance, compounds similar to 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one have demonstrated inhibition against serine proteases like human leukocyte elastase and rhomboid proteases, which are implicated in diseases such as cancer and neurodegenerative disorders .

2. Antioxidant Activity

Benzoxazine derivatives are known for their antioxidant properties. The presence of the nitrophenyl moiety enhances the compound's ability to scavenge free radicals, thereby potentially offering protective effects against oxidative stress-related diseases .

3. Antimicrobial Activity

Preliminary studies indicate that derivatives of benzoxazines may possess antimicrobial properties. While specific data on 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is limited, related compounds have shown activity against various bacterial strains .

Case Studies

Several studies have investigated the biological activities of benzoxazine derivatives:

  • Study on Enzyme Inhibition : A study demonstrated that related benzoxazine compounds exhibited IC50 values in the low micromolar range against human leukocyte elastase, indicating potent inhibitory activity .
  • Antioxidant Activity Assessment : In vitro assays revealed that certain benzoxazine derivatives could significantly reduce oxidative stress markers in cellular models .

Comparative Analysis

To understand the relative efficacy of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one compared to other compounds, a comparative analysis table is presented below:

Compound NameIC50 (µM)Biological Activity
2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-oneTBDEnzyme inhibition (e.g., elastase)
4H-Benzo[d][1,3]oxazin-4-one5.0Protease inhibition
2-(4-Methylphenyl)benzofuranTBDAntioxidant activity

Q & A

Basic: What are the standard synthetic protocols for 2-(4-nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, and how is reaction completion confirmed?

The compound is typically synthesized via cyclization reactions involving anthranilic acid derivatives and nitrophenyl-containing electrophiles. For example:

  • Method A : Anthranilic acid reacts with benzoyl chloride derivatives in pyridine, followed by NaHCO₃ treatment and ethanol recrystallization .
  • Method B : Carbamate intermediates (e.g., phenyl methoxycarbamates) undergo thermal cyclization with norbornene in acetonitrile at 180°C, followed by silica gel chromatography .
    Confirmation : Thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) or HPLC is used to monitor reaction progress. HRMS and IR validate molecular identity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • HRMS (EI) : Confirms exact mass (e.g., C₁₄H₈N₂O₄ requires m/z 268.2309) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹, nitro group vibrations at ~1400 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions, as demonstrated for structurally similar naphtho-oxazinones .

Advanced: How can reaction conditions be optimized for synthesizing spiro-heterocyclic derivatives of this compound?

ZnCl₂-catalyzed domino reactions between 2-hydroxybenzonitriles and ketones yield spiro-benzo[e][1,3]oxazin-4(3H)-ones. Optimization involves:

  • Substrate Scope : Aliphatic/aromatic ketones (e.g., cyclohexanone, acetophenone) under reflux in toluene .
  • Yield Enhancement : Elevated temperatures (120°C) and prolonged reaction times (12–24 hrs) improve cyclization efficiency. Yields range from 45–78% depending on steric hindrance .

Advanced: What biological targets or mechanisms are associated with nitro-substituted benzoxazinones?

Nitro groups enhance electrophilicity, enabling interactions with biological nucleophiles. For example:

  • NLRP3 Inflammasome Inhibition : Analogues like 6-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione (LCC18) suppress NLRP3 activity, relevant in autoimmune diseases .
  • Antimicrobial Activity : Structural analogs show moderate activity against Mycobacterium tuberculosis (MIC: 12.5–25 µg/mL) via membrane disruption .

Advanced: How do polymerization studies leverage benzoxazine monomers derived from this scaffold?

Benzoxazine monomers (e.g., bis(4-(2H-benzo[e][1,3]oxazin-3(4H)-yl)phenyl)methane) undergo thermal ring-opening polymerization. Key parameters:

  • Monomer Design : Electron-withdrawing nitro groups lower polymerization onset temperatures (e.g., ~200°C vs. 220°C for non-nitro analogs) .
  • Crosslinking Density : Nitro substituents increase rigidity, enhancing thermal stability (T₅% degradation >300°C in TGA) .

Data Contradiction: Why do synthetic yields vary significantly across reported methods?

Discrepancies arise from:

  • Reagent Stoichiometry : Excess benzoyl chloride (2.0 eq.) in Method A improves yields (~70%) versus equimolar conditions (~50%) .
  • Solvent Effects : Acetonitrile in Method B favors cyclization (63% yield) over DMF or THF (<40%) due to polarity-driven transition-state stabilization .

Methodological Challenge: How can computational modeling predict regioselectivity in benzoxazinone reactions?

DFT calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution:

  • Nitro Group Orientation : Para-nitro substitution directs electrophiles to the C-6 position (ΔG‡ = 25–30 kcal/mol) .
  • Steric Maps : Molecular dynamics simulations reveal norbornene’s role in stabilizing spiro-intermediates during cyclization .

Advanced: What strategies resolve diastereomer mixtures in benzoxazinone synthesis?

  • Chromatography : Flash chromatography with gradient elution (50% → 100% EtOAc/hexanes) separates diastereomers (e.g., 7:1:7:1 ratio resolved in 63% yield) .
  • Chiral Auxiliaries : Use of (S)-trimethylsilyl groups induces enantioselectivity, achieving >90% ee in analogous oxazinones .

Safety Note: Are there handling precautions specific to nitro-aromatic benzoxazinones?

While safety data for this compound is limited, structurally similar nitrobenzoxazines:

  • Decomposition Risk : Avoid high temperatures (>150°C) to prevent nitro group reduction or explosion .
  • Toxicity : Wear nitrile gloves and respirators to minimize dermal/ inhalation exposure .

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